Trimethadione
Overview
Description
Trimethadione, also known by its trade name Tridione, is an oxazolidinedione anticonvulsant primarily used to treat epileptic conditions that are resistant to other treatments. It is particularly effective in managing absence seizures and refractory temporal lobe epilepsy .
Mechanism of Action
Target of Action
Trimethadione primarily targets the T-type calcium channels in thalamic neurons, including thalamic relay neurons . These channels play a crucial role in controlling the electrical activity within the brain.
Mode of Action
This compound interacts with its targets by inhibiting the voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .
Biochemical Pathways
The inhibition of T-type calcium channels by this compound affects the thalamic-cortical rhythmicity . This abnormal rhythmicity is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures . By dampening this rhythmicity, this compound helps control these seizures.
Pharmacokinetics
This compound exhibits high bioavailability when administered orally . It is metabolized in the body, undergoing N-demethylation to form dimethadione . The elimination half-life of this compound is between 12 to 24 hours, while that of its active metabolite, dimethadione, is between 6 to 13 days . The compound is excreted renally .
Result of Action
The primary result of this compound’s action is the reduction in the number of seizures . It is particularly effective in treating absence seizures, but can also be used in refractory temporal lobe epilepsy . The compound acts on the central nervous system (CNS) to achieve this effect .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness is most pronounced when the concentration of its active metabolite, dimethadione, is above 700 μg/mL . Additionally, certain adverse reactions are possible, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis . More common adverse effects include drowsiness, hemeralopia, and hiccups .
Biochemical Analysis
Biochemical Properties
Trimethadione interacts with the central nervous system (CNS) to reduce the number of seizures . It acts by reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons .
Cellular Effects
This compound exerts its effects on various types of cells, particularly neurons. It inhibits voltage-dependent T-type calcium channels, raising the threshold for repetitive activity in the thalamus and inhibiting corticothalamic transmission . This dampens the abnormal thalamocortical rhythmicity associated with absence seizures .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of voltage-dependent T-type calcium channels . This inhibition reduces T-type calcium currents in thalamic neurons, including thalamic relay neurons . As a result, it raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed from the gastrointestinal tract and is demethylated by liver microsomes to the active metabolite, dimethadione . Approximately 3% of a daily dose of this compound is recovered in the urine as unchanged drug .
Dosage Effects in Animal Models
In animal models, a toxic dose of this compound (approximately 2 g/kg) produced sleep, unconsciousness, and respiratory depression . The drug has been shown to prevent pentylenetetrazol-induced and thujone-induced seizures in experimental animals .
Metabolic Pathways
This compound is metabolized in the liver, where it is demethylated to form the active metabolite dimethadione . This metabolic process involves the action of liver microsomes .
Transport and Distribution
This compound is rapidly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its anticonvulsant effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with voltage-dependent T-type calcium channels located in the cell membrane .
Preparation Methods
Trimethadione can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with ethyl oxalate to form dimethyl oxalate, which is then reacted with methylamine to produce this compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Trimethadione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethadione, its active metabolite.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include dimethadione and other derivatives .
Scientific Research Applications
Trimethadione has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving oxazolidinedione derivatives.
Biology: Research on its effects on cellular processes and its interactions with various biological molecules.
Medicine: Primarily used in the treatment of epilepsy, particularly absence seizures. It has also been studied for its potential effects on other neurological disorders.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control processes
Comparison with Similar Compounds
Trimethadione is often compared with other oxazolidinedione anticonvulsants, such as paramethadione. While both compounds are effective in controlling absence seizures, this compound is generally reserved for refractory cases due to its higher toxicity. Paramethadione, on the other hand, is less toxic but also less effective in some cases .
Similar Compounds
- Paramethadione
- Ethadione
- Methsuximide
This compound’s uniqueness lies in its specific mechanism of action and its effectiveness in treating refractory cases of epilepsy .
Properties
IUPAC Name |
3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJRGCIQBGHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021396 | |
Record name | Trimethadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L | |
Record name | SID49640650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
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Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. It does so via the inhibition of voltage dependent T-type calcium channels. This raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram(EEG) with absence seizures, is dampened. | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
127-48-0 | |
Record name | Trimethadione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethadione [USP:INN:BAN:JAN] | |
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Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
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Record name | trimethadione | |
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Record name | trimethadione | |
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Record name | Trimethadione | |
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Record name | Trimethadione | |
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Record name | TRIMETHADIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GV3H6FQ4 | |
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Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
46 °C | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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